

α -(Benzoylamino)benzeneacetamide-d10

chemical properties

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Compound of Interest

Compound Name: α -(Benzoylamino)benzeneacetamide-d10

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Technical Guide: α -(Benzoylamino)benzeneacetamide-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of α -(Benzoylamino)benzeneacetamide-d10. As a deuterated analog, this compound is primarily synthesized for use as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} This document outlines its structural features, predicted physicochemical properties based on its non-deuterated counterpart, and detailed experimental protocols for its application. The information herein is intended to support researchers in drug metabolism and pharmacokinetics (DMPK) studies, clinical and environmental analysis, and other areas requiring high-accuracy quantification of the parent compound.^[2]

Chemical Structure and Properties

The chemical structure of α -(Benzoylamino)benzeneacetamide-d10 is characterized by a central acetamide core. An α -carbon is substituted with both a phenyl group and a

benzoylamino group. The "-d10" designation indicates that ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling is crucial for its function as an internal standard, providing a distinct mass-to-charge ratio (m/z) in mass spectrometry while maintaining nearly identical chromatographic behavior to the unlabeled analyte.^[3]

Caption: Structure of α -(Benzoylamino)benzeneacetamide-d10.

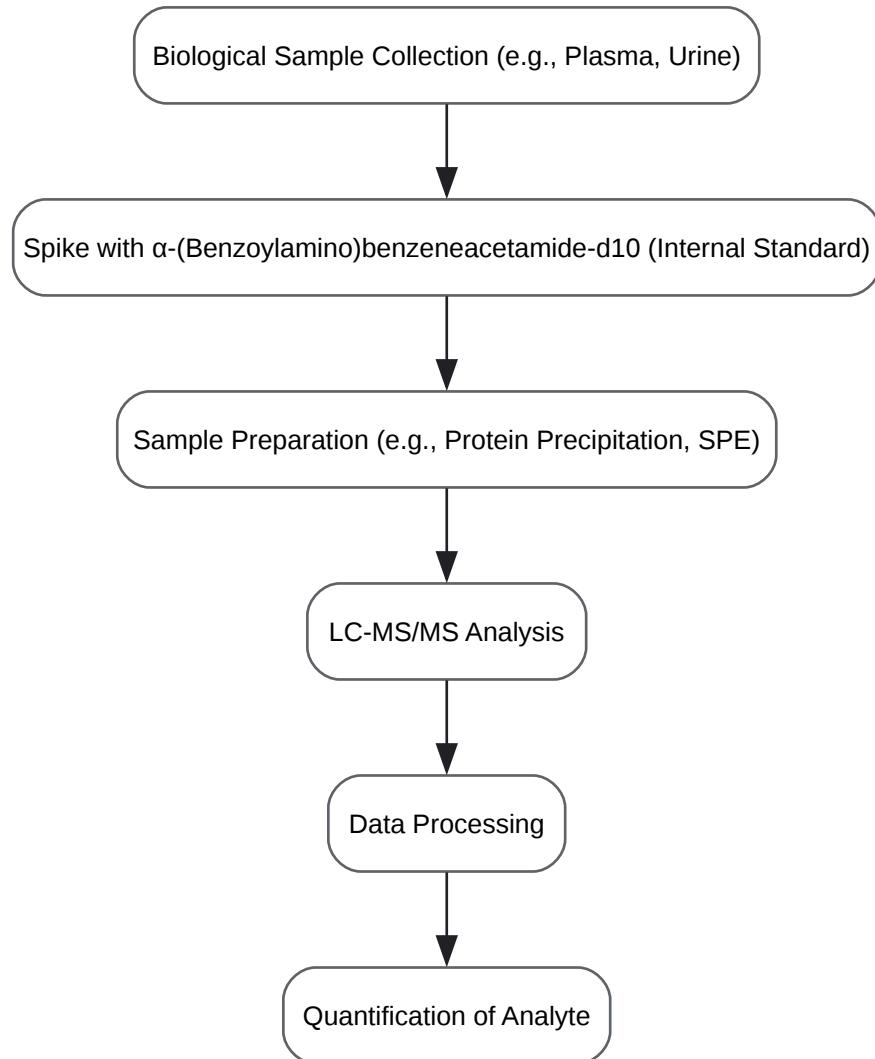
Table 1: Predicted Physicochemical Properties

Property	Value	Source
Molecular Formula	$C_{15}H_4D_{10}N_2O_2$	Inferred from structure
Monoisotopic Mass	280.211 g/mol	Calculated
Appearance	Solid (predicted)	[4]
Solubility	Soluble in organic solvents (e.g., Methanol, Acetonitrile)	Inferred
XLogP3	~0.5 (for parent compound)	[4]

Role as a Deuterated Internal Standard

In quantitative mass spectrometry, accuracy is paramount. Deuterated internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical properties to the analyte of interest.^[1] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source, effectively normalizing for variations in sample preparation, injection volume, and matrix effects.^{[2][3]} The mass difference of +10 amu for α -(Benzoylamino)benzeneacetamide-d10 ensures its signal is clearly resolved from the unlabeled analyte.^[3]

Workflow for Bioanalysis using a Deuterated Internal Standard

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Caption: Bioanalytical workflow with an internal standard.

Experimental Protocols

General Method for Quantitative Analysis using LC-MS/MS

This protocol outlines a general procedure for the quantification of α -(Benzoylamino)benzeneacetamide in a biological matrix using its deuterated internal standard.

1. Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of α -(Benzoylamino)benzeneacetamide (analyte) and α -(Benzoylamino)benzeneacetamide-d10 (internal standard) in methanol.
- Serially dilute the analyte stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

- To 100 μ L of biological matrix (e.g., plasma), add 10 μ L of the working internal standard solution.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 \times g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

3. LC-MS/MS Conditions (Example):

- LC System: UHPLC system.[\[5\]](#)
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: Triple quadrupole mass spectrometer.[\[5\]](#)
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - Analyte: $[M+H]^+$ > fragment ion (To be determined experimentally).
 - Internal Standard (d10): $[M+H]^+$ > corresponding fragment ion.

4. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Spectral Data (Predicted)

Table 2: Predicted Mass Spectrometry Data

Parameter	Analyte (Non-deuterated)	Internal Standard (d10)
Precursor Ion $[M+H]^+$	~ 271.11 m/z	~ 281.17 m/z
Key Fragment Ions	To be determined experimentally. Likely fragments include those corresponding to the benzoyl group (m/z 105) and the phenylacetamide core.	Fragments will be shifted by the corresponding number of deuterium atoms.

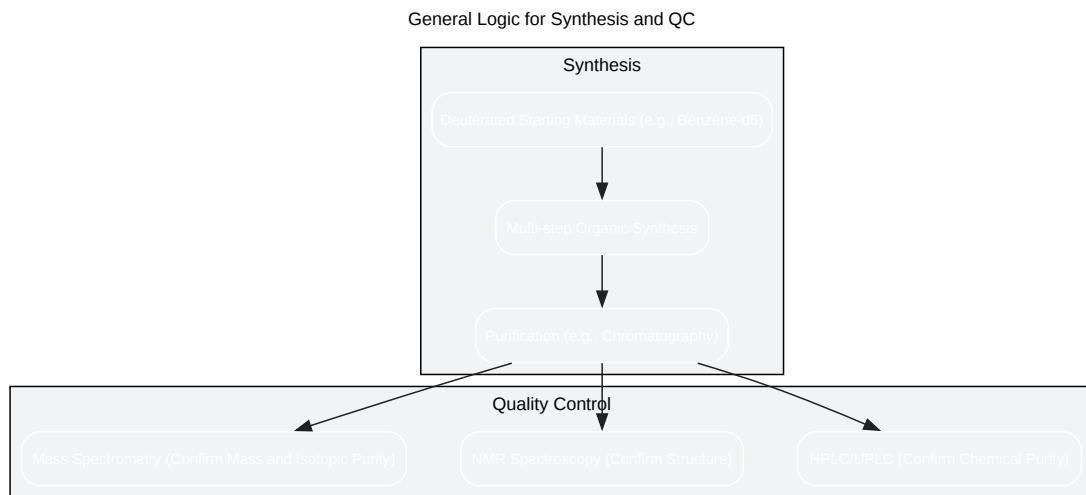
Table 3: Predicted ^1H NMR Data

For the deuterated compound, the signals corresponding to the phenyl protons would be absent in the ^1H NMR spectrum. The remaining signals would be from the non-deuterated positions.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
-CH-	~5.0 - 6.0	Doublet
-NH- (amide)	~7.0 - 8.0	Doublet
-NH ₂ (amide)	~7.5 - 8.5	Broad Singlet

Synthesis and Characterization

The synthesis of α -(Benzoylamino)benzeneacetamide-d10 would likely involve a multi-step process starting from deuterated benzene (benzene-d6). A potential synthetic route could involve the Dakin-West reaction or similar amidation and acylation reactions.[\[6\]](#)



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Caption: Synthesis and quality control workflow.

Conclusion

α -(Benzoylamino)benzeneacetamide-d10 is a vital tool for researchers requiring precise quantification of its parent compound in complex biological matrices. Its design as a deuterated internal standard leverages the principles of isotope dilution mass spectrometry to ensure high-quality, reliable, and reproducible data.^{[5][7]} The protocols and data presented in this guide provide a foundational framework for the successful application of this compound in a research and development setting.

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